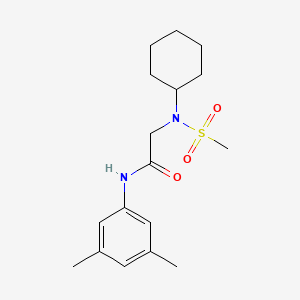
N-(2-chlorobenzyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves acylation reactions, where an amino compound is reacted with an acyl chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF) (Karabulut et al., 2014). For "N-(2-chlorobenzyl)-2,3-dimethoxybenzamide," a similar method could involve the reaction of 2-chlorobenzylamine with 2,3-dimethoxybenzoyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, which reveals details about the molecule's geometry, including bond lengths, angles, and dihedral angles. These structures can exhibit significant influence from intermolecular interactions, such as hydrogen bonding, which affects their molecular conformation and stability (Karabulut et al., 2014).
未来方向
作用机制
Target of Action
The primary target of N-(2-chlorobenzyl)-2,3-dimethoxybenzamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis . This pathway is absent in humans, making DXPS a promising target for the development of novel anti-infectives .
Mode of Action
N-(2-chlorobenzyl)-2,3-dimethoxybenzamide acts as an inhibitor of DXPS . It has been identified as a potent inhibitor with an IC50 value of 1.0 μM . The compound interacts with DXPS, thereby inhibiting its function and disrupting the MEP pathway .
Biochemical Pathways
The inhibition of DXPS by N-(2-chlorobenzyl)-2,3-dimethoxybenzamide affects the MEP pathway . This pathway is responsible for the synthesis of isopentenyl diphosphate, a universal precursor for the biosynthesis of isoprenoids . Isoprenoids are a diverse class of molecules involved in various biological functions, including cell membrane maintenance, protein modification, and hormone synthesis . Therefore, the inhibition of DXPS can have significant downstream effects on these biological processes .
Pharmacokinetics
Similar compounds have been shown to undergo metabolic transformations in the liver
Result of Action
The inhibition of DXPS by N-(2-chlorobenzyl)-2,3-dimethoxybenzamide results in the disruption of the MEP pathway . This disruption can inhibit the growth of pathogens such as Mycobacterium tuberculosis . Furthermore, it has been shown to protect against α-synuclein toxicity and reverse the α-synuclein-induced pathological phenotype in Parkinson’s disease cortical neurons .
Action Environment
The action of N-(2-chlorobenzyl)-2,3-dimethoxybenzamide can be influenced by various environmental factors. For instance, the compound’s mobility in the environment can affect its distribution and consequently its efficacy Additionally, the stability of N-(2-chlorobenzyl)-2,3-dimethoxybenzamide under different environmental conditions can impact its action
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-9-5-7-12(15(14)21-2)16(19)18-10-11-6-3-4-8-13(11)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWANVJHFUWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)
![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)


![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)
